molecular formula C14H10FN3OS B4549581 3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4549581
M. Wt: 287.31 g/mol
InChI Key: WJJKHGPMKQVCRF-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H10FN3OS and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.05286129 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

3-Amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide derivatives have been recognized for their antiproliferative properties against various cancer cell lines. For instance, the synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines revealed that modifications at specific sites on the molecule could lead to compounds with greater activity against cancer cells, particularly by inhibiting the phospholipase C enzyme (van Rensburg et al., 2017). Additionally, novel thieno[2,3-b]pyridines have been synthesized and demonstrated potent anti-proliferative activity by targeting lipophilic regions in the active site of PI-PLC, showing significant potential against triple-negative breast cancer cell lines (Haverkate et al., 2021).

Synthesis for Biological Activities

Research has also focused on the synthesis of novel compounds containing the thieno[2,3-b]pyridine motif for varied biological activities. One study highlighted the synthesis of polycyclic compounds containing the thieno[2,3-b]pyridine fragment, demonstrating pronounced UV fluorescence, indicating potential applications in imaging or as fluorescent markers (Dotsenko et al., 2021). Another approach involved synthesizing thieno[2,3-b]pyridine derivatives with antimicrobial activities, showcasing the versatility of this scaffold in developing new therapeutic agents (Gad-Elkareem et al., 2011).

Heterocyclic Chemistry Advancements

The compound has also served as a basis for advancements in heterocyclic chemistry, with studies exploring new synthetic routes to generate diverse thieno[2,3-b]pyridine derivatives. Research has shown that incorporating different substituents can lead to novel properties and applications, such as enhanced fluorescent characteristics for potential use in material science or bioimaging (Sung et al., 2018).

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-8-3-5-9(6-4-8)18-13(19)12-11(16)10-2-1-7-17-14(10)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKHGPMKQVCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.